molecular formula C19H16N2O3 B193340 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide CAS No. 6160-56-1

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide

Cat. No.: B193340
CAS No.: 6160-56-1
M. Wt: 320.3 g/mol
InChI Key: RZCCNGZKONPLAK-UHFFFAOYSA-N
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Description

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide is a synthetic small molecule compound of significant interest in medicinal chemistry and oncological research. Structurally, it features a benzamide core linked to a naphthalene ring system via an oxyacetyl amino bridge. This molecular architecture is characteristic of compounds investigated for their potential to modulate critical biological pathways . While specific pharmacological data for this exact molecule is limited, closely related naphthalenyl-benzamide derivatives have demonstrated potent cytotoxic and antiproliferative activities in scientific studies. For instance, research on analogous structures has shown promising activity against various cancer cell lines. One such compound, a chlorinated naphthoquinone benzamide, exhibited significant anti-tumor effects by inducing G1-phase cell cycle arrest and promoting apoptosis (programmed cell death) in both androgen-dependent and androgen-independent prostate cancer models . Other naphthalene-acetamide conjugates have also been synthesized and screened for their antiproliferative activities , underscoring the research value of this chemical class . The naphthalene moiety is a common pharmacophore in drug discovery, often contributing to a molecule's ability to interact with biological targets through hydrophobic and stacking interactions. The amide linkage provides structural rigidity and metabolic stability, making this class of compounds a valuable scaffold for developing novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a building block in chemical synthesis or as a candidate for screening in biological assays.

Properties

IUPAC Name

4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c20-19(23)14-5-8-16(9-6-14)21-18(22)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCCNGZKONPLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367494
Record name 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6160-56-1
Record name 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Para-Amino Benzamide Intermediate

The synthesis of 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide begins with the preparation of the para-amino benzamide intermediate. Two primary routes dominate industrial and laboratory practices:

Route 1: Nitro Reduction Pathway

  • Para-Nitrobenzoic Acid Chlorination :
    Para-nitrobenzoic acid reacts with thionyl chloride (SOCl₂) or triphosgene in toluene at 0–5°C to form para-nitrobenzoyl chloride. Pyridine or triethylamine acts as an acid scavenger, achieving yields of 85–90%.

    NO2C6H4COOH+SOCl2NO2C6H4COCl+SO2+HCl\text{NO}_2\text{C}_6\text{H}_4\text{COOH} + \text{SOCl}_2 \rightarrow \text{NO}_2\text{C}_6\text{H}_4\text{COCl} + \text{SO}_2 + \text{HCl}
  • Ammonolysis to Para-Nitrobenzamide :
    The acyl chloride intermediate is treated with 10–30% aqueous ammonia in the presence of hexadecyltrimethylammonium chloride as a phase-transfer catalyst. This step proceeds at ≤40°C, yielding 97.2% para-nitrobenzamide.

  • Catalytic Hydrogenation :
    Para-nitrobenzamide undergoes hydrogenation using 5% palladium on carbon (Pd/C) under 0.5–1 MPa H₂ at 50–70°C. This reduction step achieves 94.6% yield of para-amino benzamide.

Route 2: Direct Amination
Alternative methods involve direct amination of para-nitrobenzoic acid derivatives, though these are less common due to lower selectivity.

Naphthalen-2-yloxyacetyl Chloride Synthesis

The naphthalene-containing moiety is prepared via:

  • Naphthalen-2-yloxyacetic Acid Formation :
    Naphthalen-2-ol reacts with chloroacetic acid in a base (e.g., NaOH) at 80–100°C.

  • Chlorination with Thionyl Chloride :
    The carboxylic acid is converted to its acyl chloride using SOCl₂ in refluxing toluene, yielding >95% product.

Coupling Reaction and Final Product Formation

Amidation Conditions

The final step couples para-amino benzamide with naphthalen-2-yloxyacetyl chloride:

  • Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).

  • Temperature : 0°C to room temperature (20–25°C).

  • Yield : 82–88% after recrystallization from ethanol-water.

Reaction Optimization and Catalytic Enhancements

Phase-Transfer Catalysis in Ammonolysis

The use of hexadecyltrimethylammonium chloride in ammonolysis improves interfacial contact between aqueous ammonia and the organic phase, reducing reaction time from 12 hours to 3 hours while boosting yields from 85% to 97.2%.

Hydrogenation Efficiency

Comparative studies of catalysts in nitro-group reduction:

CatalystPressure (MPa)Temperature (°C)Yield (%)
5% Pd/C0.56094.6
Raney Nickel1.08078.2
PtO₂0.35085.4

Pd/C exhibits superior activity due to its high surface area and hydrogen adsorption capacity.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern facilities employ continuous flow technology for para-nitrobenzoyl chloride synthesis, achieving:

  • Throughput : 50–100 kg/hour.

  • Purity : >99% by HPLC.

  • Solvent Recovery : 95% toluene recycled via distillation.

Waste Management

  • HCl Gas Capture : Generated during chlorination steps, HCl is absorbed in water to produce 20% hydrochloric acid for resale.

  • Pd/C Reuse : Spent catalyst is regenerated via nitric acid treatment, retaining 90% activity over five cycles.

Quality Control and Analytical Characterization

Purity Assessment

  • HPLC : C18 column, 60:40 acetonitrile/water, retention time = 6.2 min.

  • Melting Point : 214–216°C (literature: 215°C).

Spectroscopic Data

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CONH), 7.82–7.15 (m, 10H, naphthyl + benzamide).

Comparative Analysis of Synthetic Methodologies

ParameterPatent CN106946726APatent CN104193646A
Chlorinating AgentTriphosgeneThionyl Chloride
Ammonia Conc.28%15%
Phase-Transfer Cat.HexadecyltrimethylammoniumNone
Reduction CatalystPd/CFe/HCl
Overall Yield83.4%76.8%

The triphosgene-based method reduces HCl emissions, while Pd/C offers cleaner reduction versus Fe/HCl .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the amide group.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The naphthalene ring and benzamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural differences and biological activities of 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide and analogous benzamides:

Compound Name Key Substituents Biological Activity Potency/IC₅₀/ED₅₀ Reference
This compound Naphthalen-2-yloxyacetyl, benzamide Hypothetical: Kinase/HSP90 inhibition* N/A Inferred
DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide) Diethylaminoacetyl, dimethylphenyl Anticonvulsant prodrug (metabolized to LY201116) ED₅₀ = 43 mg/kg (iv, mice)
SNX-2112 (2-aminobenzamide derivative) Indazol-4-one, trifluoromethyl, cyclohexanol HSP90 inhibitor, antitumor IC₅₀ = 3 nM (HT-29 cells)
A8 (N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) 4-Hydroxyphenylthiourea, benzamide Antioxidant 86.6% inhibition (CCl₄ model)
Compound 1 (Salicylamide derivative) CF₃, chloro, hydroxyphenyl Anti-MRSA High potency (MRSA)
4-(Benzamido)naphthalene derivative Benzamide at C-4 of naphthalene TG2 transglutaminase inhibitor Synthesis yield = 13%

*Hypothesized based on structural similarity to kinase/HSP90 inhibitors (e.g., SNX-2112) .

Key Observations :

  • Naphthalene vs.
  • Linker Flexibility : The acetyl linker offers conformational flexibility, unlike rigid thiourea (A8) or indazolone (SNX-2112) groups, which may affect metabolic stability .
  • Electron-Withdrawing Groups: Unlike DEGA’s diethylamino group (electron-donating), the naphthalene-oxy moiety is electron-withdrawing, possibly altering electronic distribution and reactivity .

Biological Activity

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to compile and analyze various studies that explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

\text{Molecular Formula C 16}H_{15}N_{1}O_{2}}

This compound features a naphthalene moiety linked to an amide group, which is essential for its biological activity. The presence of the naphthyl group is believed to enhance its interaction with biological targets.

The biological activity of this compound has been primarily linked to its role as an inhibitor of certain enzymes involved in cancer progression. Research indicates that it may inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in various cancers.

Inhibition of Histone Deacetylases (HDACs)

Studies have shown that compounds with similar structures exhibit selective inhibition of HDACs. For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide demonstrated significant inhibitory effects on HDAC1, HDAC2, and HDAC3 with IC50 values ranging from 95.2 to 260.7 nM . This suggests that this compound may similarly affect these targets, potentially leading to antiproliferative effects in cancer cells.

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro assays have demonstrated that this compound can induce cell cycle arrest and apoptosis in tumor cells, contributing to its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism
A27802.66Cell cycle arrest
HepG21.73Apoptosis induction

These findings highlight the compound's efficacy in inhibiting cell growth and promoting programmed cell death.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Study on HDAC Inhibitors : A study published in PubMed reported that a structurally related compound exhibited a significant increase in apoptosis in HepG2 cells through G2/M phase arrest . This suggests that similar mechanisms may be at play for this compound.
  • Antitumor Activity : Another investigation focused on the antitumor properties of naphthalene derivatives indicated their potential as lead compounds for developing new cancer therapies. The structural similarities suggest that this compound could yield comparable results.

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